2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine
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Overview
Description
2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are known for their wide range of applications in medicinal chemistry and material science . This compound features a unique structure that combines an imidazo[1,2-a]pyridine core with an azetidine moiety, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps . One common method includes the use of iodine as a catalyst in a one-pot three-component reaction involving an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide . This reaction proceeds through a [4 + 1] cycloaddition mechanism to yield the desired imidazo[1,2-a]pyridine derivative .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs scalable and efficient synthetic routes, such as multicomponent reactions and oxidative coupling . These methods are designed to maximize yield and minimize the use of hazardous reagents, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as hydrogen peroxide or organic peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine has a broad spectrum of scientific research applications:
Mechanism of Action
The mechanism of action of 2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities and applications in medicinal chemistry.
Imidazo[1,2-a]pyrazine: Similar in structure but with different electronic properties and applications.
Imidazo[1,5-a]pyridine: Used in the development of luminescent materials and pharmaceuticals.
Uniqueness
2-((Azetidin-3-yloxy)methyl)imidazo[1,2-a]pyridine is unique due to the presence of the azetidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile scaffold for drug discovery and development .
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(azetidin-3-yloxymethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H13N3O/c1-2-4-14-7-9(13-11(14)3-1)8-15-10-5-12-6-10/h1-4,7,10,12H,5-6,8H2 |
InChI Key |
GIGSENRHVKFWJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CN3C=CC=CC3=N2 |
Origin of Product |
United States |
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